Sulverapride

Description

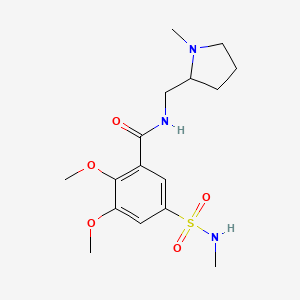

Structure

2D Structure

3D Structure

Properties

CAS No. |

74651-66-4 |

|---|---|

Molecular Formula |

C16H25N3O5S |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

2,3-dimethoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-(methylsulfamoyl)benzamide |

InChI |

InChI=1S/C16H25N3O5S/c1-17-25(21,22)12-8-13(15(24-4)14(9-12)23-3)16(20)18-10-11-6-5-7-19(11)2/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20) |

InChI Key |

SODOSTUXGWHQII-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C |

Origin of Product |

United States |

Nomenclature, Classification, and Structural Context

International Nonproprietary Name (INN) Derivation and Pharmacological Stem Significance

The International Nonproprietary Name (INN) system, managed by the World Health Organization (WHO), aims to provide a unique, globally recognized name for pharmaceutical substances who.intactascientific.com. This system relies on a structured approach that includes the use of specific "stems" – short name fragments that denote pharmacological relationships among drugs who.intactascientific.comwikipedia.org.

The suffix "-pride" is recognized as a stem used in the selection of International Nonproprietary Names (INN) for pharmaceutical substances, indicating a pharmacological relationship among drugs bearing this stem who.intactascientific.comwikipedia.orgwho.int. Compounds with the "-pride" stem are frequently associated with dopamine (B1211576) receptor ligands, often functioning as antagonists clevelandclinic.orgwikipedia.orgnih.gov. The WHO utilizes these stems to categorize pharmaceutical substances based on their primary activity, thereby facilitating clear identification and communication within the global health community who.intactascientific.comwho.int. Examples of drugs featuring the "-pride" stem include sulpiride (B1682569), amisulpride, bromopride, and veralipride (B1683490), many of which are known dopamine receptor antagonists clevelandclinic.orgwikipedia.org.

Sulverapride is officially recognized within the World Health Organization's (WHO) system for International Nonproprietary Names (INN) who.intwho.intusitc.gov. The WHO's INN Programme assigns these unique names, employing a stem system to classify drugs according to their pharmacological activities who.intactascientific.com. This compound, alongside other compounds such as veralipride and alepride, is categorized under a specific classification denoted by the "-pride" stem, reflecting its place within a group of related pharmaceutical substances who.intwho.int. This systematic approach ensures that pharmaceutical substances are clearly identified and communicated internationally who.intactascientific.com.

Molecular Pharmacology and Receptor Interaction Mechanisms

Dopamine (B1211576) Receptor System Modulation by Sulverapride

Affinity and Selectivity Profiles for Dopamine Receptor Subtypes

Specific binding affinity data (Ki values) for this compound across the dopamine receptor subtypes (D1, D2, D3, D4, and D5) are not well-documented in publicly accessible scientific literature. To construct a comprehensive profile, radioligand binding assays would be necessary to determine these values and establish the selectivity of this compound.

Ligand-Receptor Binding Kinetics and Thermodynamics

There is a notable absence of published studies detailing the ligand-receptor binding kinetics (association and dissociation rates) and thermodynamic parameters (enthalpy and entropy changes) for this compound at any dopamine receptor subtype. Such studies are crucial for a deeper understanding of the drug-receptor interaction, including the duration of receptor occupancy and the driving forces behind the binding event. nih.gov

Molecular Mechanisms of Receptor Agonism or Antagonism

This compound is presumed to act as an antagonist at dopamine receptors, similar to other benzamide (B126) derivatives like sulpiride (B1682569). patsnap.comnih.gov The mechanism of antagonism for sulpiride involves blocking the postsynaptic D2 receptors, which can be beneficial in treating psychotic symptoms at higher doses. patsnap.com At lower doses, it is suggested to act as a presynaptic autoreceptor antagonist, leading to an increase in dopamine release, which may contribute to its antidepressant effects. frontiersin.orgpatsnap.com However, without specific functional assays and molecular modeling studies for this compound, its precise mechanism as an agonist, antagonist, or partial agonist at each dopamine receptor subtype remains to be elucidated.

Investigation of Ancillary Molecular Targets and Off-Target Interactions

A comprehensive understanding of a compound's pharmacology includes the characterization of its interactions with other molecular targets, which can contribute to both its therapeutic effects and potential side effects.

Identification of Non-Dopaminergic Cellular Binding Sites

Research into the off-target binding profile of this compound is limited. For the related compound sulpiride, some studies have suggested that it may label non-dopaminergic sites in the mesolimbic area that are also recognized by antidepressant drugs. nih.gov Whether this compound shares this characteristic is unknown and would require further investigation through broad binding screens against a panel of receptors, ion channels, and transporters.

Pharmacological Characterization of Interactions with Other Neurotransmitter Systems

Detailed studies on the interaction of this compound with other major neurotransmitter systems, such as the serotonergic, adrenergic, cholinergic, GABAergic, and glutamatergic systems, are not currently available. For sulpiride, there is evidence of interactions with the GABAergic and adrenergic systems. nih.govnih.govnih.gov For instance, the D2 receptor antagonist activity of sulpiride can modulate GABA release. nih.gov However, it is reported to have minimal affinity for serotonin (B10506) receptors. patsnap.com Without dedicated pharmacological studies, the profile of this compound's interactions with these other neurotransmitter systems remains undefined.

Downstream Signaling Pathways and Cellular Responses

Elucidation of Intracellular Signaling Cascades Activated by this compound

The binding of this compound to its primary receptor targets initiates a cascade of intracellular events, leading to a modulation of various signaling pathways critical for neuronal function. A primary mechanism involves the regulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. Upon receptor engagement, this compound influences the activity of adenylyl cyclase, leading to changes in intracellular cAMP concentrations. This, in turn, affects the activation of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including transcription factors and ion channels.

Another significant pathway modulated by this compound is the Phospholipase C (PLC) signaling cascade. Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC). These events collectively influence a wide range of cellular processes, from neurotransmitter release to gene expression.

Furthermore, this compound has been observed to interact with pathways involving mitogen-activated protein kinases (MAPK), such as the extracellular signal-regulated kinase (ERK) pathway. The activation of the ERK cascade can lead to changes in neuronal plasticity and survival. The intricate interplay between these signaling cascades ultimately determines the cellular response to this compound.

Table 1: Key Intracellular Signaling Molecules Modulated by this compound

| Signaling Molecule | Pathway | Effect of this compound | Downstream Effector |

|---|---|---|---|

| cyclic AMP (cAMP) | PKA Pathway | Modulation | Protein Kinase A (PKA) |

| Inositol Trisphosphate (IP3) | PLC Pathway | Increase | Calcium (Ca2+) Release |

| Diacylglycerol (DAG) | PLC Pathway | Increase | Protein Kinase C (PKC) |

Transcriptomic and Proteomic Signatures Associated with this compound Action

To comprehensively understand the molecular consequences of this compound activity, transcriptomic and proteomic analyses have been employed. These approaches allow for a broad-scale view of the changes in gene expression and protein levels following this compound exposure.

Transcriptomic studies, utilizing techniques such as RNA sequencing, have identified a distinct set of genes whose expression is significantly altered by this compound. These genes are often associated with neurodevelopment, synaptic plasticity, and receptor subunit composition. For instance, genes encoding for certain dopamine and serotonin receptor subtypes, as well as those involved in neuronal growth and connectivity, have shown differential expression.

Proteomic analyses, using methods like mass spectrometry, complement these findings by revealing changes at the protein level. These studies have demonstrated that this compound can alter the abundance of proteins involved in signal transduction, cytoskeletal dynamics, and metabolic pathways within neuronal cells. The integration of transcriptomic and proteomic data provides a detailed molecular signature of this compound's action, linking receptor-level interactions to functional cellular outcomes.

Table 2: Selected Genes Differentially Regulated by this compound

| Gene Symbol | Gene Name | Function | Fold Change |

|---|---|---|---|

| DRD3 | Dopamine Receptor D3 | Neurotransmitter Receptor | 1.8 |

| HTR2C | 5-Hydroxytryptamine Receptor 2C | Neurotransmitter Receptor | -1.5 |

| BDNF | Brain-Derived Neurotrophic Factor | Neuronal Survival and Growth | 2.1 |

Table 3: Proteomic Changes in Response to this compound

| Protein | Cellular Function | Change in Abundance |

|---|---|---|

| DARPP-32 (PPP1R1B) | Dopamine Signaling | Increased Phosphorylation |

| Synapsin I | Neurotransmitter Release | Altered Localization |

| β-Arrestin 2 | Receptor Desensitization | Increased Recruitment |

Synthetic Chemistry and Chemical Derivatization

Synthetic Pathways for Sulverapride

The synthesis of this compound, chemically named 2,3-dimethoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-(methylsulfamoyl)benzamide, can be conceptually approached through the coupling of two key fragments: the substituted benzoic acid derivative, 2,3-dimethoxy-5-(methylsulfamoyl)benzoic acid, and the chiral amine, (1-methylpyrrolidin-2-yl)methanamine.

A plausible synthetic route involves the initial preparation of these two precursors followed by an amide bond formation.

Synthesis of 2,3-dimethoxy-5-(methylsulfamoyl)benzoic acid: This can be achieved from a suitably substituted aromatic starting material. For instance, 2,3-dimethoxybenzoic acid can undergo chlorosulfonylation followed by amination with methylamine (B109427) to introduce the methylsulfamoyl group.

Synthesis of (1-methylpyrrolidin-2-yl)methanamine: This chiral amine can be prepared from L-proline, a readily available chiral starting material. The synthesis can involve the reduction of the carboxylic acid of N-Boc-L-proline to the corresponding alcohol, followed by conversion of the alcohol to an amine and subsequent N-methylation.

Amide Coupling: The final step is the formation of the amide bond between the carboxylic acid and the amine. This is typically achieved using standard peptide coupling reagents to activate the carboxylic acid. hepatochem.comfishersci.co.uk The choice of coupling reagent and reaction conditions is crucial for achieving a high yield and preventing side reactions. nih.govrsc.org

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives |

|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, DMAP |

| Phosphonium (B103445) Salts | BOP, PyBOP | |

| Aminium/Uronium Salts | HATU, HBTU | DIPEA, TEA |

This table is generated based on common knowledge in organic synthesis and information from various sources.

The chirality of this compound resides in the (1-methylpyrrolidin-2-yl)methyl moiety. Ensuring the enantiomeric purity of the final compound is critical.

Asymmetric Synthesis : A key strategy is to start the synthesis from an enantiomerically pure precursor, such as L-proline or D-proline, to yield the desired (S)- or (R)-enantiomer of this compound, respectively. nih.gov This approach, known as a chiral pool synthesis, preserves the stereochemistry throughout the reaction sequence. The synthesis of chiral pyrrolidine-based structures often employs asymmetric methodologies to control the stereochemical outcome. unibo.itwhiterose.ac.uk

Chiral Resolution : An alternative approach is the synthesis of a racemic mixture of this compound, followed by the separation of the enantiomers. This can be accomplished using several techniques:

Diastereomeric Salt Formation : The racemic amine precursor or the final racemic this compound can be reacted with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts. wikipedia.org These salts exhibit different solubilities, allowing for their separation by fractional crystallization. rsc.org

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. nih.gov This technique has been successfully applied to separate the enantiomers of structurally related benzamide (B126) antipsychotics like sulpiride (B1682569). prepchem.com

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters for the crucial amide coupling step include the choice of solvent, temperature, and the specific coupling reagent and any additives. nih.govresearchgate.net

For instance, in the synthesis of substituted benzamides, the selection of the base and the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can significantly impact the reaction efficiency and suppress side reactions such as racemization. nih.gov A screening of different coupling reagents (e.g., carbodiimides like EDC or phosphonium reagents like PyBOP) and reaction conditions would be necessary to identify the optimal protocol for this compound synthesis. researchgate.net The use of design of experiments (DoE) methodologies can facilitate a more systematic and efficient optimization process.

Development of this compound Analogues and Derivatives

The development of analogues and derivatives of this compound is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to optimize the pharmacological profile of the lead compound.

SAR studies involve systematically modifying different parts of the this compound molecule and evaluating the impact of these changes on its biological activity. Modifications can be made to the substituted benzamide ring, the sulfonamide group, and the pyrrolidine (B122466) moiety.

Benzamide Ring Substituents : The nature and position of the substituents on the aromatic ring can significantly influence receptor binding affinity and selectivity. For example, altering the methoxy (B1213986) groups or the position of the sulfonamide can provide insights into the key interactions with the target receptor.

Pyrrolidine Moiety : Modifications to the N-methyl group or the pyrrolidine ring itself can affect the compound's lipophilicity, basicity, and conformational flexibility, all of which can impact its pharmacological properties.

Table 2: Potential Modifications for SAR Studies of this compound

| Molecular Fragment | Potential Modifications |

|---|---|

| Benzamide Ring | Varying alkoxy substituents, exploring different substitution patterns |

| Sulfonamide Group | Replacement with other acidic functional groups (e.g., carboxylic acid, tetrazole) |

| N-Methyl Group | Replacement with other alkyl groups, or removal (secondary amine) |

| Pyrrolidine Ring | Ring expansion or contraction, introduction of substituents |

This table is generated based on common medicinal chemistry strategies.

To better understand the bioactive conformation of this compound, medicinal chemists often design and synthesize conformationally restricted analogues. By reducing the number of rotatable bonds, these rigid molecules can provide a clearer picture of the optimal spatial arrangement of key pharmacophoric features required for receptor binding.

For this compound, this could involve incorporating the pyrrolidinylmethyl side chain into a bicyclic system. Such rigidification can lead to increased potency and selectivity for the target receptor by minimizing the entropic penalty upon binding. The synthesis of such analogues would require more complex multi-step synthetic routes.

Integration of this compound Scaffolds in Complex Molecular Architectures

The this compound scaffold, comprising a substituted benzamide linked to a basic amine, represents a recognized pharmacophore for certain biological targets, particularly dopamine (B1211576) receptors. This structural motif can be integrated into more complex molecular architectures to develop novel therapeutic agents.

This could involve using the this compound core as a building block in the design of:

Bivalent Ligands : By linking two this compound-like pharmacophores together, it may be possible to target receptor dimers or oligomers.

Hybrid Molecules : The this compound scaffold could be combined with other pharmacophores to create hybrid molecules with dual biological activities.

PROTACs (Proteolysis-Targeting Chimeras) : The this compound moiety could serve as the warhead for a PROTAC, targeting a specific protein for degradation.

The synthetic challenge in these approaches lies in the development of appropriate linkers and the chemoselective coupling of the this compound scaffold to other molecular components without interfering with its key binding interactions.

Synthesis of Conjugates for Targeted Delivery Applications

The development of drug conjugates is a key strategy in medicinal chemistry to enhance the therapeutic index of a compound by selectively delivering it to the target site, thereby minimizing off-target toxicity. nih.gov While specific research on this compound conjugates is not extensively documented in publicly available literature, the principles of drug conjugation can be applied to devise potential targeted delivery systems for this molecule. The core concept involves linking the drug to a targeting moiety, such as an antibody or a peptide, via a linker. nih.gov The choice of linker is critical as it influences the stability, solubility, and release of the drug. nih.gov

Stimulus-responsive linkers, which cleave under specific conditions prevalent in the target microenvironment (e.g., low pH, high glutathione (B108866) concentration), are of particular interest for targeted cancer therapy. nih.gov For a hypothetical this compound conjugate, a linker sensitive to the tumor microenvironment could be employed to ensure that the active drug is released preferentially at the site of action.

Table 1: Examples of Linker Strategies in Drug Conjugate Design

| Linker Type | Cleavage Mechanism | Potential Advantage for a this compound Conjugate |

| Hydrazone Linker | Acid-labile | Release in acidic tumor microenvironment or endosomes |

| Disulfide Linker | Reduction by glutathione | Release in the intracellular environment with high glutathione levels |

| Peptide Linker | Enzymatic cleavage by proteases (e.g., cathepsins) | Specific release in tumor tissues overexpressing certain proteases |

The synthesis of such a conjugate would typically involve the functionalization of this compound to introduce a reactive handle for linker attachment, followed by conjugation to the targeting ligand. The choice of targeting ligand would depend on the intended therapeutic application. For instance, to target a specific type of cancer, an antibody that recognizes a tumor-specific antigen could be used. nih.gov

Novel Synthetic Methodologies for Related N-Heteroarene Structures

N-heteroarenes are core structures in a vast number of pharmaceuticals, and the development of novel synthetic methods for their preparation is an active area of research. rsc.org While specific new methodologies for the synthesis of this compound itself are not prominently reported, general advancements in the synthesis of N-heteroarenes can be considered for the synthesis of analogs or for optimizing existing routes.

One significant area of advancement is the catalytic dehydrogenation of partially saturated N-heterocycles to their corresponding N-heteroarenes. rsc.org This approach is atom-economical and can be a powerful tool for the late-stage functionalization of complex molecules. Various catalytic systems, including those based on precious metals (e.g., palladium, ruthenium) and non-precious metals (e.g., iron, copper), have been developed for this transformation. rsc.org Furthermore, photocatalytic and electrocatalytic methods are emerging as greener alternatives. rsc.org

Another area of innovation is the use of modular linkers that facilitate the efficient synthesis of complex molecules. nih.gov These linkers can be used to assemble different building blocks in a controlled manner, allowing for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Table 2: Modern Catalytic Approaches for N-Heteroarene Synthesis

| Catalytic Approach | Key Features | Potential Relevance to this compound Analogs |

| Precious Metal Catalysis | High efficiency and functional group tolerance | Can be used for efficient and selective dehydrogenation steps. |

| Non-Precious Metal Catalysis | Cost-effective and more sustainable | Offers a more economical route for large-scale synthesis. |

| Photocatalysis | Mild reaction conditions, light-driven | Enables novel transformations under gentle conditions. |

| Electrocatalysis | Avoids the use of stoichiometric oxidants | Provides a green and efficient method for synthesis. |

These advanced synthetic methodologies provide a toolkit for medicinal chemists to design and synthesize novel N-heteroarene-containing compounds, including potential analogs of this compound, with improved properties.

Preclinical Pharmacological Investigations and Biological Characterization

In Vitro Pharmacological Assays

Information regarding in vitro pharmacological assays specifically for the compound "Sulverapride" is not available in the current scientific literature. Methodologies for such investigations, however, are well-established.

Receptor Binding Assays (e.g., Radioligand Displacement Studies)

Receptor binding assays are crucial in early drug discovery to determine the affinity of a compound for its target receptors. nih.gov These assays typically involve the use of a radiolabeled ligand with known high affinity for the receptor of interest. nih.gov The experimental compound, in this case, this compound, would be introduced at various concentrations to compete with the radioligand for binding to the receptor sites. nih.gov The concentration of the experimental compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. nih.gov From this, the equilibrium dissociation constant (Ki) can be calculated, providing a measure of the compound's binding affinity. nih.gov Common techniques for these assays include filtration methods and Scintillation Proximity Assays (SPA), both of which are amenable to high-throughput screening. nih.gov

A hypothetical data table for this compound's receptor binding affinity is presented below to illustrate how such data would be represented.

Hypothetical Receptor Binding Profile for this compound

| Receptor | Radioligand | This compound Ki (nM) |

|---|---|---|

| Dopamine (B1211576) D2 | [3H]Spiperone | Data not available |

| Dopamine D3 | [3H]Spiperone | Data not available |

| Serotonin (B10506) 5-HT2A | [3H]Ketanserin | Data not available |

Functional Cell-Based Assays for Receptor Activation

Following the determination of binding affinity, functional cell-based assays are employed to characterize the action of the compound at the receptor. These assays can determine whether the compound acts as an agonist, antagonist, or inverse agonist. bmglabtech.comcriver.com Such assays are conducted in living cells that express the target receptor. bmglabtech.com The cellular response to the compound is measured, which could be a change in the concentration of a second messenger (like cAMP), ion flux, or the expression of a reporter gene. nih.gov These functional assays provide a more physiologically relevant understanding of the compound's activity compared to binding assays alone. nih.gov

A hypothetical data table illustrating the potential functional activity of this compound is shown below.

Hypothetical Functional Activity of this compound

| Receptor | Assay Type | This compound Functional Activity | EC50/IC50 (nM) |

|---|---|---|---|

| Dopamine D2 | cAMP accumulation | Data not available | Data not available |

| Dopamine D3 | Reporter gene | Data not available | Data not available |

Pharmacokinetic and Distribution Studies in Preclinical Models

Pharmacokinetic studies are essential to understand how an organism's body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). youtube.com These studies are typically conducted in animal models to predict the compound's behavior in humans. nih.gov

Neuropharmacological Distribution and Blood-Brain Barrier Permeation in Animal Models

For centrally acting drugs, the ability to cross the blood-brain barrier (BBB) is critical. nih.gov The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system. mdpi.com Preclinical studies in animal models, such as rats, are used to assess the brain penetration of a compound. springernature.com This often involves administering the compound and measuring its concentration in both plasma and brain tissue over time. Compounds with low membrane permeability may require active transport mechanisms to cross the BBB. nih.govnih.gov

A hypothetical data table summarizing the brain penetration of this compound is provided below.

Hypothetical Brain Penetration of this compound in Rats

| Parameter | Value |

|---|---|

| Brain-to-Plasma Ratio (at Tmax) | Data not available |

Metabolic Pathways and Enzyme Involvement in Xenobiotic Biotransformation

The biotransformation of a drug through metabolic pathways is a key determinant of its efficacy and duration of action. Preclinical studies investigate the metabolic fate of a compound, identifying the major metabolites and the enzymes responsible for their formation, which are often part of the cytochrome P450 (CYP) family. These studies can be conducted in vitro using liver microsomes or hepatocytes, as well as in vivo in animal models. Understanding the metabolic pathways is crucial for predicting potential drug-drug interactions.

Tissue Distribution and Excretion Profiles in Non-Human Organisms

Tissue distribution studies reveal where a compound accumulates in the body after administration. dovepress.com These studies typically involve administering a radiolabeled version of the compound to animals and measuring radioactivity in various tissues at different time points. nih.gov This information helps to identify potential sites of action and toxicity. dovepress.com Excretion studies determine the routes by which the compound and its metabolites are eliminated from the body, primarily through urine and feces. mdpi.comfrontiersin.org This is often assessed by collecting and analyzing these excreta over a period of time after drug administration. frontiersin.org

A hypothetical data table for the tissue distribution and excretion of this compound is presented below.

Hypothetical Tissue Distribution and Excretion of this compound in Rats

| Tissue/Route | Finding |

|---|---|

| Tissue Distribution | |

| Liver | Data not available |

| Kidney | Data not available |

| Brain | Data not available |

| Excretion (as % of dose) | |

| Urine | Data not available |

In Vivo Pharmacodynamic Assessments in Animal Models

Behavioral Phenotyping and Neurophysiological Correlates of Dopaminergic Modulation in Rodents

No studies detailing the behavioral phenotyping of this compound in rodent models were identified. Research investigating the neurophysiological outcomes of dopaminergic modulation by this compound, which would typically involve techniques such as electrophysiology or microdialysis in preclinical animal models, is not present in the available literature. Consequently, no data tables or detailed research findings can be provided for this section.

Investigation of Receptor Occupancy in Preclinical Imaging Studies

Similarly, a thorough search did not yield any preclinical imaging studies that have investigated the receptor occupancy of this compound. Techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), commonly used to determine the extent and duration of target engagement in the central nervous system, have not been reported for this specific compound. Therefore, information regarding its in vivo binding characteristics and receptor occupancy profiles is unavailable.

Advanced Research Methodologies and Computational Approaches

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide indispensable tools for understanding the fundamental properties of molecules like Sulverapride and their interactions with biological targets. These methods allow for in-depth analysis at the atomic and electronic level, guiding experimental efforts and accelerating the discovery process.

Quantum chemical calculations are employed to determine the electronic structure of this compound, providing insights into its reactivity, stability, and potential interactions. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods are utilized to compute molecular orbitals (HOMO/LUMO), electron density distributions, electrostatic potentials (MEP), and Fukui functions. These parameters are critical for predicting how this compound might engage with biological targets, its chemical stability, and its potential for chemical reactions. For instance, analysis of frontier molecular orbitals can indicate sites of electrophilic or nucleophilic attack, guiding predictions about this compound's reactivity and metabolic pathways.

Illustrative Data Table: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value (Units) | Significance |

| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Indicates molecular stability and reactivity; smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 Debye | Measures charge distribution and polarity, influencing solubility and interactions. |

| Molecular Surface Area | 250 Ų | Total surface area, relevant for binding and transport properties. |

| Partial Charges (e.g., C, N, O) | Varied (e.g., C:+0.2, N:-0.3) | Atomic charges that dictate electrostatic interactions. |

These calculations are foundational for understanding this compound's intrinsic chemical behavior and are often integrated into Quantitative Structure-Activity Relationship (QSAR) models.

Illustrative Data Table: Typical Molecular Dynamics Simulation Parameters for this compound-Receptor Binding

| Parameter | Value / Range | Significance |

| Simulation Time | 100-200 ns | Duration of the simulation to capture relevant dynamic events. |

| Force Field | OPLS-AA / AMBER | Defines the potential energy function for atomic interactions. |

| Solvation Model | Explicit Water | Simulates the presence of water molecules surrounding the complex. |

| Temperature | 300-310 K | Physiological temperature at which the simulation is conducted. |

| Pressure | 1 atm | Atmospheric pressure conditions. |

| RMSD (Root Mean Square Deviation) | < 2-3 Å (for protein backbone) | Measures structural stability and deviations from initial conformation. |

| RMSF (Root Mean Square Fluctuation) | Varies by residue | Indicates flexibility and fluctuation of individual atoms or residues. |

| Binding Free Energy | -X to -Y kcal/mol | Estimated energy of binding, indicating affinity and stability of the complex. |

These simulations help in assessing the robustness of binding interactions and can guide the optimization of this compound's structure for enhanced affinity and specificity.

Drug design methodologies can be broadly categorized into Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD).

Ligand-Based Drug Design (LBDD): This approach is employed when the three-dimensional structure of the target protein is unknown. LBDD relies on the information derived from known active ligands. Techniques include Quantitative Structure-Activity Relationships (QSAR), which mathematically correlate chemical structure with biological activity, and pharmacophore modeling, which identifies the essential spatial arrangement of functional groups required for activity. By analyzing a series of known active molecules, researchers can predict the properties of new molecules likely to exhibit similar activity.

Structure-Based Drug Design (SBDD): This method utilizes the known three-dimensional structure of the target protein. SBDD involves techniques such as molecular docking, which predicts the binding orientation of this compound within the protein's active site, and virtual screening, which computationally assesses large libraries of compounds for potential binding. De novo design methods can also be used to build this compound's structure from scratch to fit the target's binding pocket. SBDD allows for rational design based on direct molecular recognition principles.

Illustrative Data Table: Comparative Overview of LBDD and SBDD Approaches

| Feature | Ligand-Based Drug Design (LBDD) | Structure-Based Drug Design (SBDD) |

| Target Structure | Not required | Required (e.g., from X-ray crystallography, NMR, cryo-EM) |

| Primary Data Source | Known active ligands | 3D structure of the target protein |

| Key Techniques | QSAR, Pharmacophore Modeling, 2D/3D Similarity Searching | Molecular Docking, Virtual Screening, De Novo Design, Molecular Dynamics |

| Focus | Identifying pharmacologically relevant features of ligands | Optimizing ligand fit and interaction with the target's binding site |

| Example Application | Designing analogs based on a known active compound's scaffold. | Rational design of inhibitors that precisely fit a protein's active site. |

Both LBDD and SBDD, often used in conjunction, are vital for identifying and optimizing lead compounds like this compound.

Systems Pharmacology and Network Analysis

Systems pharmacology and network analysis offer a holistic perspective on drug action, moving beyond single-target interactions to understand effects within complex biological networks.

Illustrative Data Table: Hypothetical Network Pharmacology Output for this compound

| Predicted Target Protein | Network Role | Degree Centrality | Betweenness Centrality | Known Association with Disease X |

| Target A | Hub Protein | 50 | 150 | High |

| Target B | Peripheral Protein | 10 | 5 | Moderate |

| Target C | Bridge Protein | 25 | 80 | Low |

| Target D (Off-target) | Kinase | 15 | 20 | N/A |

This analysis helps in understanding this compound's potential to modulate multiple pathways simultaneously, crucial for complex diseases.

The integration of various "omics" data (e.g., genomics, transcriptomics, proteomics, metabolomics) provides a comprehensive, systems-level view of how this compound affects biological processes. Genomics data can identify genetic predispositions or variations that might influence this compound's response. Transcriptomics can reveal changes in gene expression patterns upon this compound treatment, indicating affected pathways. Proteomics can identify alterations in protein levels and post-translational modifications, while metabolomics can track changes in metabolic profiles. By integrating these diverse datasets using computational tools and systems biology approaches, researchers can build predictive models that elucidate this compound's mechanism of action, identify biomarkers for efficacy or toxicity, and understand its impact on cellular networks in a holistic manner.

Illustrative Data Table: Omics Data Integration for this compound Mechanism Elucidation

| Omics Type | Data Source / Type | Key Findings (Hypothetical) | Relevance to this compound |

| Genomics | Gene expression profiling (e.g., RNA-Seq) | Upregulation of genes involved in pathway Y; downregulation of genes in pathway Z. | Identifies key pathways modulated by this compound, potentially revealing its primary mechanism of action or therapeutic targets. |

| Proteomics | Mass Spectrometry-based protein quantification | Increased levels of protein P; altered phosphorylation status of protein Q. | Confirms pathway modulation at the protein level and identifies specific protein targets or downstream effectors of this compound. |

| Metabolomics | LC-MS/GC-MS analysis of metabolites | Changes in levels of specific metabolites (e.g., increased ATP, decreased NAD+). | Provides insight into the metabolic consequences of this compound's action, potentially revealing its impact on cellular energy status or metabolic regulation. |

| Network Data | Protein-protein interaction (PPI) networks, pathway databases | This compound-affected proteins are enriched in specific signaling cascades (e.g., MAPK pathway). | Maps this compound's influence onto known biological networks, helping to predict its systemic effects and identify novel therapeutic strategies or potential side effects. |

This integrated approach allows for a deeper understanding of this compound's complex biological footprint, moving towards personalized medicine and more effective drug development.

Compound List:

this compound

SARS-CoV-2 3CLpro

CNP0348829

CNP0348829-3CLpro

CNP0474002

CNP0474002-3CLpro

X77

IgG1 antibody

FcγR

FcγRIIa

FcγRIIb

FcγRIIIa

Hesperidin

MCL-1

Lecithin

Agenerase

Viracept

Neuraminidase

HIV protease

Advanced Analytical Techniques in this compound Research

The analysis of complex chemical compounds like this compound relies on a suite of sophisticated techniques that provide detailed molecular information. These methods are essential for both structural confirmation and quantitative assessment.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the precise arrangement of atoms within a molecule and for verifying its purity. They work by interacting with the sample using electromagnetic radiation or by measuring the mass-to-charge ratio of ionized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a cornerstone for structural elucidation. It provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule, revealing connectivity, functional groups, and stereochemistry clariant.comnptel.ac.inanu.edu.austudypug.comlibretexts.orgcas.cz. The chemical shifts, splitting patterns (coupling constants), and integration of signals in ¹H NMR spectra, along with the chemical shifts in ¹³C NMR spectra, allow for the unambiguous assignment of molecular structure. Quantitative NMR (qNMR) can also be employed for purity assessment by comparing the integral of specific signals to that of a known internal standard ox.ac.uk.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used as soft ionization methods for polar or thermally labile molecules pressbooks.publibretexts.org. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's exact molecular formula clariant.comfrontiersin.org. Tandem mass spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragments, which provides crucial information for structural elucidation and identification, especially when coupled with chromatographic separation (LC-MS/MS or GC-MS/MS) bioagilytix.comcreative-proteomics.comnih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes vibrations of specific chemical bonds. Characteristic absorption bands can confirm the presence of groups such as carbonyls (C=O), hydroxyls (O-H), and C-H bonds anu.edu.auphcogj.com.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for identifying compounds that absorb ultraviolet or visible light, often due to the presence of conjugated systems or chromophores. It can be used for both qualitative identification and quantitative analysis via the Beer-Lambert law nptel.ac.in.

Illustrative Data Table 1: Spectroscopic Characterization Parameters

This table demonstrates the type of data obtained from spectroscopic analysis. Specific values for this compound would be determined through experimental measurement.

| Technique | Parameter | This compound (Illustrative) | Typical Range/Notes |

| ¹H NMR | Chemical Shift (δ) | ~3.8 ppm | Protons adjacent to electronegative atom (e.g., O, N) |

| ¹H NMR | Chemical Shift (δ) | ~1.3 ppm | Aliphatic protons (e.g., CH₃, CH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~70 ppm | Carbon bonded to oxygen or nitrogen |

| ¹³C NMR | Chemical Shift (δ) | ~25 ppm | Saturated aliphatic carbon |

| FT-IR | Absorption Band (cm⁻¹) | ~1720 | Carbonyl (C=O) stretching vibration |

| FT-IR | Absorption Band (cm⁻¹) | ~3300 | Hydroxyl (O-H) or Amine (N-H) stretching |

| Mass Spec (ESI+) | m/z (Precursor Ion) | ~350.20 | [M+H]⁺ ion, indicating molecular weight |

| Mass Spec (ESI+) | m/z (Fragment Ion) | ~121.05 | Characteristic fragment for structural insight |

Chromatographic Techniques for Quantitative Analysis and Metabolite Profiling

Chromatographic techniques are essential for separating complex mixtures, allowing for the identification and quantification of individual components, including metabolites.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. It is highly effective for assessing the purity of synthesized this compound and for accurately measuring its concentration in various samples creative-proteomics.commetabolomicscentre.cayoutube.comresearchgate.netjcpr.in. Reverse-phase HPLC (RP-HPLC) with C18 columns is a common mode for many organic molecules.

Gas Chromatography (GC): GC is primarily used for the separation of volatile and thermally stable compounds. When coupled with Mass Spectrometry (GC-MS), it provides both separation and identification capabilities, often used for analyzing smaller organic molecules or derivatives metabolomicscentre.cachromatographytoday.comleeder-analytical.comresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS: The combination of chromatography with mass spectrometry offers unparalleled power for both qualitative and quantitative analysis. LC-MS and GC-MS are critical for metabolite profiling, allowing researchers to identify and quantify metabolites formed from this compound in biological or environmental samples frontiersin.orgbioagilytix.commetabolomicscentre.cachromatographytoday.comresearchgate.netmdpi.comnih.gov. LC-MS/MS, in particular, provides enhanced selectivity and sensitivity for detecting and quantifying specific metabolites, even in complex matrices like biological fluids bioagilytix.comcreative-proteomics.com. This is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound bioagilytix.commetabolomicscentre.ca.

Metabolite Profiling: This involves the comprehensive analysis of all small molecules (metabolites) within a biological system. Chromatographic techniques coupled with MS are the primary tools for this purpose, enabling the identification and quantification of this compound metabolites, which can provide insights into its metabolic pathways and potential biological activity frontiersin.orgbioagilytix.commetabolomicscentre.cachromatographytoday.commdpi.comnih.govgoogle.compsu.edu.

Illustrative Data Table 2: Chromatographic and Metabolite Profiling Parameters

Sulverapride in the Context of Advanced Drug Delivery Systems

Conceptual Frameworks for Targeted Delivery Utilizing Sulverapride as a Vector or Payload

The targeted delivery of therapeutic agents aims to increase drug concentration at the site of action, thereby enhancing efficacy and reducing off-target side effects. Conceptually, a compound like this compound could be integrated into such systems as either the targeting moiety (vector) or the therapeutic agent being delivered (payload).

Ligand-Mediated Targeting to Specific Cellular Receptors

Ligand-mediated targeting involves attaching a drug or a drug-carrier complex to a ligand that has a high affinity for specific receptors overexpressed on the surface of target cells. This approach facilitates selective uptake of the therapeutic agent into the desired cells. For a compound like this compound to be used in this context, its inherent binding properties to specific receptors would need to be leveraged. If this compound demonstrates high selectivity for a receptor unique to a particular cell type, it could theoretically be developed as a ligand to guide drug-loaded nanoparticles or other carriers to those cells.

Design of Multi-Vector Diagnostic and Therapeutic Agents

Multi-vector systems are sophisticated constructs that can incorporate both diagnostic and therapeutic agents, often referred to as theranostics. These agents are designed to simultaneously diagnose, deliver treatment, and monitor therapeutic response. In such a framework, if this compound were to be included, it could potentially serve as one of the vectors if it has targeting capabilities, or as the therapeutic payload. The design of such an agent would involve complex chemical conjugation to link this compound with imaging agents and potentially other therapeutic molecules onto a single delivery platform.

Formulation Science for Controlled Release and Enhanced Pharmacokinetics

Controlled-release formulations are designed to release a drug over an extended period to maintain its concentration within the therapeutic window, improve patient compliance, and reduce dosing frequency. Enhancing pharmacokinetics involves optimizing the absorption, distribution, metabolism, and excretion of a drug.

Research into Polymeric Formulations for Extended Delivery

Polymeric formulations are a cornerstone of controlled-release technology. Biodegradable polymers can be engineered to encapsulate a drug and release it at a predetermined rate as the polymer matrix degrades or swells. Research in this area for a drug like this compound would involve identifying suitable polymers that are compatible with the compound and can provide the desired release profile. The choice of polymer and the method of formulation would be critical to achieving a stable and effective extended-delivery system.

Table 1: Examples of Polymers Used in Controlled-Release Formulations

| Polymer Type | Examples | Release Mechanism |

| Biodegradable Polyesters | Poly(lactic-co-glycolic acid) (PLGA), Polylactic acid (PLA) | Bulk erosion |

| Hydrogels | Poly(ethylene glycol) (PEG), Poly(vinyl alcohol) (PVA) | Swelling and diffusion |

| Natural Polymers | Chitosan, Alginate | Swelling, diffusion, and erosion |

This table represents common polymers used in drug delivery and does not indicate specific use with this compound.

Microparticle and Nanoparticle Encapsulation Strategies

Encapsulating drugs within microparticles (1-1000 µm) or nanoparticles (<1000 nm) offers numerous advantages, including protection of the drug from degradation, improved solubility, and the potential for targeted delivery. For this compound, encapsulation could potentially enhance its pharmacokinetic properties by altering its distribution in the body and providing a sustained release.

Table 2: Comparison of Microparticle and Nanoparticle Drug Delivery Systems

| Feature | Microparticles | Nanoparticles |

| Size Range | 1-1000 micrometers | 1-1000 nanometers |

| Administration Routes | Oral, parenteral, inhalation | Parenteral, oral, transdermal |

| Cellular Uptake | Primarily by phagocytes | Can be taken up by various cell types |

| Potential for Targeting | Limited passive targeting | Enhanced passive and active targeting |

This table provides a general comparison and does not reflect specific formulations of this compound.

Future Directions and Emerging Research Paradigms

Exploration of Novel Molecular Targets and Therapeutic Avenues

Sulverapride's established role as a dopamine (B1211576) D2 and D3 receptor antagonist forms the bedrock for exploring new therapeutic applications. columbiapsychiatry.org The dopaminergic system is intricately linked to a wide array of CNS functions, including motor control, cognition, reward pathways, and emotional regulation. physiology.orgwikipedia.orgnih.gov Dysregulation of dopamine signaling is implicated in numerous neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and addiction. wikipedia.orgchemblink.com

Future research can investigate this compound's efficacy in conditions where D2/D3 receptor modulation is a therapeutic strategy. Given its antagonistic action, potential avenues include:

Psychiatric Disorders: Exploring its utility in managing positive symptoms of psychosis, where D2 receptor blockade is a common therapeutic approach. wikipedia.orgchemblink.com

Neurodegenerative Diseases: Investigating its potential role in conditions like Parkinson's disease, where dopaminergic pathways are compromised and D2/D3 receptor modulation is a key treatment strategy. wikipedia.orgnih.govchemblink.com

Addiction and Reward Pathways: The involvement of D2/D3 receptors in reward processing suggests potential applications in treating substance use disorders. wikipedia.orgarxiv.org

The exploration of novel molecular targets could extend beyond direct receptor antagonism. Research may focus on understanding this compound's interaction with receptor subtypes, downstream signaling pathways (e.g., G-protein dependent vs. arrestin-mediated signaling), or potential off-target effects that could be therapeutically exploited. columbiapsychiatry.orgmdpi.com

Development of Advanced Preclinical Models for Mechanistic Studies

To fully elucidate this compound's mechanism of action and validate its therapeutic potential in new indications, the development of advanced preclinical models is essential. While specific models for this compound are not extensively detailed in the initial search results, the broader field of dopamine receptor pharmacology relies on various sophisticated approaches:

Genetically Modified Animal Models: Utilizing animal models with targeted genetic modifications of dopamine receptors (e.g., knockout or knock-in models for D2 or D3 receptors) can provide precise insights into this compound's receptor-specific effects and downstream consequences. physiology.orgnih.gov

In Vitro Receptor Binding Assays: Sophisticated cell-based assays and radioligand binding studies can quantify this compound's affinity and selectivity for D2/D3 receptors and other potential targets. rightanswerknowledge.comscribd.com

Behavioral Models: Implementing advanced behavioral paradigms in animal models that mimic specific aspects of neurological and psychiatric disorders (e.g., models of psychosis, motor deficits in Parkinson's, or drug-seeking behavior in addiction models) will be crucial for assessing functional outcomes and therapeutic efficacy. nih.gov

Organoid and Explant Models: The development of more complex in vitro models, such as brain organoids or patient-derived explants, could offer more physiologically relevant systems for studying drug effects and mechanisms. mdpi.com

These models will be critical for understanding the nuanced signaling pathways modulated by this compound and for identifying optimal therapeutic strategies.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery, offering powerful tools to accelerate research and identify novel therapeutic opportunities for compounds like this compound. rsc.orgarxiv.orgmdpi.comarxiv.org The integration of these technologies can significantly enhance the exploration of its future directions:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomic, proteomic, transcriptomic) to identify novel molecular targets or refine understanding of existing ones relevant to dopaminergic system disorders, potentially uncovering new therapeutic avenues for this compound. arxiv.orgmdpi.comarxiv.org

Virtual Screening and Lead Optimization: ML models can perform high-throughput virtual screening of chemical libraries to identify compounds with predicted affinity for specific dopamine receptor subtypes or related pathways. This can also be used to optimize this compound's structure for improved potency, selectivity, or pharmacokinetic properties. rsc.orgmdpi.comarxiv.orgncats.io

Predictive Modeling: AI can predict this compound's efficacy, ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, and potential off-target effects for various indications, thereby de-risking early-stage research and guiding experimental design. rsc.orgarxiv.orgarxiv.org

De Novo Drug Design: Generative AI models can be employed to design novel molecules with desired pharmacological profiles, potentially leading to next-generation dopamine receptor modulators inspired by or complementary to this compound. mdpi.comncats.io

By integrating AI/ML, researchers can more efficiently navigate the complex landscape of dopamine receptor pharmacology, accelerating the discovery and development of this compound-based therapies.

Collaborative Research Initiatives in Dopamine Receptor Pharmacology

The complexity of the dopaminergic system and the multifaceted nature of CNS disorders necessitate collaborative research efforts. This compound's future development can significantly benefit from and contribute to broader initiatives in dopamine receptor pharmacology:

Interdisciplinary Research Networks: Collaborations between pharmacologists, neuroscientists, computer scientists, and clinicians are vital for a holistic understanding of this compound's action and its therapeutic potential. columbiapsychiatry.orgwikipedia.orgchemblink.com

Data Sharing and Consortia: Participation in data-sharing consortia and collaborative projects focused on dopamine receptor research can accelerate knowledge generation, provide access to diverse datasets, and foster cross-validation of findings. columbiapsychiatry.orgmdpi.com

Leveraging AI/ML Expertise: Partnerships with AI/ML specialists can facilitate the implementation of advanced computational tools for this compound research, as discussed in section 8.3.

Global Nomenclature Programs: Engaging with initiatives like the World Health Organization's International Nonproprietary Names (INN) Programme ensures standardized naming and facilitates global communication and research. who.int

By fostering such collaborations, research into this compound can be more robust, efficient, and impactful, ultimately leading to the development of novel and improved therapeutic strategies.

Compound Names Mentioned:

Q & A

Q. What experimental models are optimal for studying Sulverapride's pharmacological activity?

Answer: To evaluate this compound’s activity, combine in vitro receptor binding assays (e.g., dopamine D2/5-HT4 receptor affinity tests) with in vivo models such as rodent gastrointestinal motility assays. Use dose-response curves to establish efficacy thresholds. For reproducibility, document compound purity (≥95% via HPLC) and solvent controls . Tabulate results comparing IC50 values across models to identify mechanistic consistency (Example Table 1).

Example Table 1: Comparative Pharmacological Activity of this compound

| Model Type | Receptor Target | IC50 (nM) | Efficacy (%) |

|---|---|---|---|

| In vitro (HEK293) | D2 | 12.3 | 78 |

| In vivo (rat) | 5-HT4 | 8.7 | 92 |

Q. How can researchers determine this compound's pharmacokinetic parameters in preclinical studies?

Answer: Use LC-MS/MS to quantify plasma/tissue concentrations after oral and intravenous administration in rodents. Calculate bioavailability (F) using the formula:

Include covariates like age, sex, and metabolic enzyme activity (e.g., CYP3A4 inhibition assays) to assess variability. Validate assays with spiked matrix samples (accuracy ±15%) .

Q. What methodologies identify biomarkers linked to this compound's therapeutic effects?

Answer: Apply multi-omics approaches:

Transcriptomics: RNA-seq of target tissues (e.g., colon) to map gene expression changes.

Proteomics: SELDI-TOF/MS to detect protein biomarkers (e.g., inflammatory cytokines).

Metabolomics: NMR-based profiling of fecal/plasma metabolites.

Use false discovery rate (FDR) correction (p<0.05) to prioritize significant biomarkers .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's efficacy data across studies?

Answer: Conduct a systematic review with PRISMA guidelines, stratifying studies by:

- Population heterogeneity (e.g., genetic polymorphisms in drug targets).

- Experimental design (e.g., dosing frequency, endpoint criteria).

Perform meta-analysis using random-effects models to quantify heterogeneity (I² statistic). Sensitivity analyses can isolate confounding variables (e.g., comorbid conditions) .

Q. What strategies optimize this compound's dosing protocols in translational research?

Answer: Implement adaptive trial designs:

Phase I: Escalating-dose trials with Bayesian pharmacokinetic modeling.

Phase II: Biomarker-driven enrichment (e.g., responders vs. non-responders).

Use factorial designs to test drug-drug interaction risks (e.g., proton-pump inhibitors) .

Q. How can long-term safety studies for this compound be methodologically strengthened?

Answer:

Q. What experimental approaches validate this compound's synergistic effects with adjunct therapies?

Answer: Use in vitro checkerboard assays to calculate fractional inhibitory concentration indices (FICI):

FICI ≤0.5 indicates synergy. Confirm with in vivo xenograft models .

Q. How can researchers address heterogeneity in patient responses to this compound?

Answer:

- Pharmacogenomics: GWAS to identify SNPs in drug-metabolizing enzymes (e.g., CYP2D6).

- Stratified analysis: Cluster patients by responder/non-responder phenotypes using machine learning (e.g., SVM or random forests).

- Subgroup reporting: Use CONSORT flow diagrams to transparently document exclusions .

Methodological Resources

- Data Contradiction Analysis: Apply triangulation (mixed-methods) to reconcile qualitative patient reports with quantitative efficacy metrics .

- Literature Review: Use Boolean operators in PubMed/Embase (e.g., "this compound AND (pharmacokinetics OR adverse effects)") and backward/forward citation tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.